![molecular formula C13H12F3NO B3015276 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 149221-38-5](/img/structure/B3015276.png)
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is a chemical compound that contains a cyclohexenone ring with an amino group attached to it . The amino group is further substituted with a phenyl ring that has a trifluoromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexenone ring, which is a six-membered ring with one double bond and a ketone functional group . Attached to this ring is an amino group, which is further substituted with a phenyl ring. The phenyl ring carries a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present. For instance, it might undergo reactions typical of enones, such as Michael additions or aldol condensations . The amino group might participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility in different solvents . The exact properties could be determined through experimental studies.Applications De Recherche Scientifique
Synthesis and Building Block Applications
Synthesis of Organic and Heterocyclic Compounds : The compound is used in the synthesis of highly functionalized reactive intermediates. These intermediates are crucial for creating organic and heterocyclic compounds that contain a trifluoromethyl group, broadening the range of possible chemical structures (Fadeyi & Okoro, 2008).
Development of Polyimides : It has applications in the synthesis of organosoluble polyimides. These polyimides show excellent solubility in organic solvents and have notable mechanical properties and thermal stability, making them useful in various industrial applications (Yang, Su, & Hsiao, 2004).
Corrosion Inhibition : Derivatives of the compound have been studied as effective corrosion inhibitors for mild steel in acidic environments. This suggests its potential in industrial applications to enhance material durability (Verma, Quraishi, & Singh, 2015).
Structural and Molecular Analysis
Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures. Such studies are crucial in understanding the molecular and structural properties that could influence their applications in various fields (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Building Blocks : It plays a role in the creation of novel synthetically useful trifluoromethyl building blocks. This expands the possibilities for synthesizing diverse chemical entities for research and application (Okoro, Fadeyi, Jackson, Richmond, & Farmer, 2006).
Formation of Tetrahydroindazol-4(5H)one and 7-thione : The compound is involved in reactions leading to the formation of these structures, indicating its versatility in synthesizing complex heterocyclic compounds (Ashry, Awad, & Bdeewy, 2019).
Applications in Material Science
Development of Nematogenic Compounds : The compound is instrumental in the formation of nematogenic compounds, which are key in producing materials with specific liquid crystalline properties, applicable in displays and advanced materials (Haldar, Mandal, & Haase, 2015).
Formation of Electrophilic Compounds : It is used in the creation of electrophilic compounds that have applications in various fields of chemistry, including medicinal chemistry and material science (Capone, Kieltsch, Flögel, Lelais, Togni, & Seebach, 2008).
Synthesis of Fluorinated Compounds : Its derivatives are key in the synthesis of fluorinated compounds, which are essential in various sectors, including pharmaceuticals and material sciences (Doyle & Pedler, 1971).
Antibacterial Applications : Some derivatives have shown antibacterial properties, indicating potential for pharmaceutical applications (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Safety and Hazards
Orientations Futures
The future research directions for this compound could include studying its potential applications in various fields, such as medicinal chemistry or materials science. It could also involve exploring its reactivity under different conditions or investigating its interactions with various biological targets .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVWVGPQLDFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

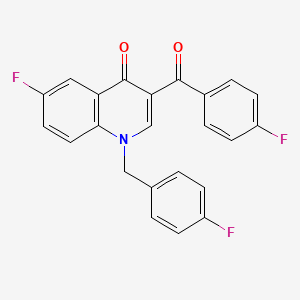
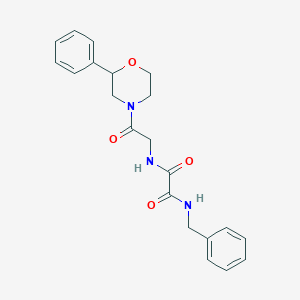
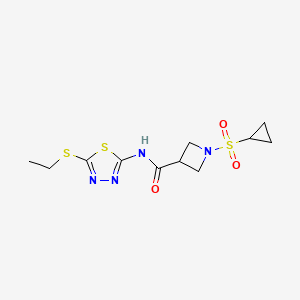
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)
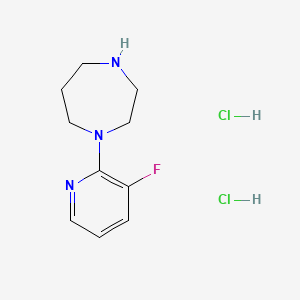
![3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine](/img/structure/B3015209.png)
![1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine](/img/structure/B3015210.png)
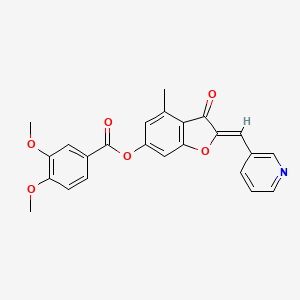
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B3015213.png)
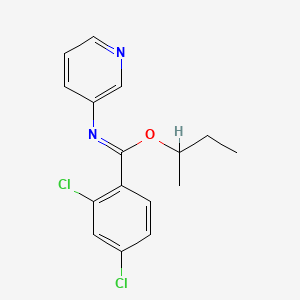
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3015216.png)